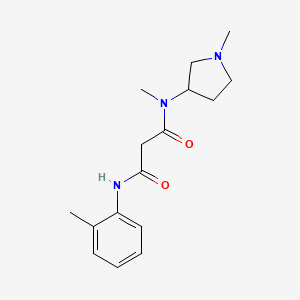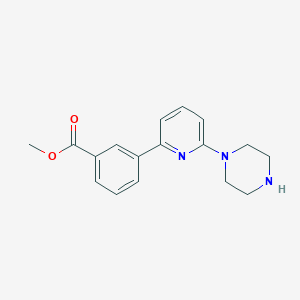![molecular formula C26H32FN3O2 B3808728 [1-[[2-(3,5-Dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B3808728.png)
[1-[[2-(3,5-Dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol
Übersicht
Beschreibung
[1-[[2-(3,5-Dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a fluorophenyl group, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[2-(3,5-Dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of 3,5-dimethylpyrazole with a suitable halogenated fluorophenyl compound under basic conditions, followed by the introduction of the piperidine ring through a nucleophilic substitution reaction. The final step involves the reduction of the intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
[1-[[2-(3,5-Dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the pyrazole ring.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-[[2-(3,5-Dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study the interactions of pyrazole-containing molecules with biological targets. Its fluorinated phenyl group can be used for imaging studies, while the piperidine ring may interact with various receptors and enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used as a catalyst or ligand in various chemical processes.
Wirkmechanismus
The mechanism of action of [1-[[2-(3,5-Dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions. The piperidine ring can modulate the compound’s overall conformation and influence its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog that lacks the fluorophenyl and piperidine groups.
Fluorophenylpyrazole: Contains the fluorophenyl group but lacks the piperidine ring.
Piperidinylmethanol: Contains the piperidine ring and hydroxyl group but lacks the pyrazole and fluorophenyl groups.
Uniqueness
[1-[[2-(3,5-Dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring, fluorophenyl group, and piperidine ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Eigenschaften
IUPAC Name |
[1-[[2-(3,5-dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O2/c1-20-15-21(2)30(28-20)25-10-9-23(27)16-22(25)17-29-13-6-11-26(18-29,19-31)12-14-32-24-7-4-3-5-8-24/h3-5,7-10,15-16,31H,6,11-14,17-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJZGXWWGMVXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)F)CN3CCCC(C3)(CCOC4=CC=CC=C4)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1H-benzimidazol-1-yl)-N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]propanamide trifluoroacetate](/img/structure/B3808663.png)
![N-methyl-N-(oxolan-3-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B3808668.png)
![1-[benzyl(methyl)amino]-3-[4-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3808669.png)
![3-{1-[(2-pyrimidinylthio)acetyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B3808675.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B3808679.png)
![7-(3-methoxybenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3808696.png)
![5'-phenyl-3'-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H,3'H-4,4'-biimidazole](/img/structure/B3808707.png)
![1-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-3-phenyl-1-propanol](/img/structure/B3808712.png)
![(1R,2R)-1-[4-(4-methoxybutyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B3808716.png)

![N-[4-(1-ethyl-1H-1,2,4-triazol-5-yl)-7-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B3808736.png)
![3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(2,3,6-trifluorobenzyl)piperidine](/img/structure/B3808744.png)
![3-[(Dimethylsulfamoylamino)methyl]-1-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]piperidine](/img/structure/B3808752.png)
